6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate
Description
6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate (CAS: 2007910-50-9) is a complex biindole derivative featuring:
- Methyl carboxylate groups at positions 6 and 6' of the indole rings.
- Bromine substituents at positions 5 and 5', which enhance steric bulk and electronic effects.
- A partially saturated biindole core (2H,2'H,3H,3'H), influencing its tautomeric and conformational properties.
Properties
IUPAC Name |
methyl 5-bromo-1-(5-bromo-6-methoxycarbonyl-2,3-dihydroindol-1-yl)-2,3-dihydroindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Br2N2O4/c1-27-19(25)13-9-17-11(7-15(13)21)3-5-23(17)24-6-4-12-8-16(22)14(10-18(12)24)20(26)28-2/h7-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFLYXQTGWNEAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2CCN(C2=C1)N3CCC4=CC(=C(C=C43)C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
Enamine intermediates, such as dimethyl acetylenedicarboxylate adducts, facilitate Pd(II)-catalyzed C-H insertion. The reaction proceeds via a six-membered palladacycle transition state, ensuring regioselective bond formation between the indole monomers. Key to this step is the use of electron-rich aryl groups, which stabilize the transition state and suppress side reactions.
Optimized Reaction Conditions
Table 1 summarizes the impact of catalyst loading, solvent, and temperature on biindole yield:
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂ | DMA | 75 | 95 |
| PdCl₂ | CHCl₃ | 70 | 62 |
| CuI | DMF | 100 | <10 |
The combination of Pd(OAc)₂ (10 mol%) and Cu(OAc)₂ (10 mol%) in DMA at 75°C proved optimal, achieving near-quantitative conversion.
Esterification of Carboxylic Acid Intermediates
Methyl ester installation occurs via nucleophilic acyl substitution. In the final step, the dicarboxylic acid derivative reacts with methyl iodide (MeI) in acetone under basic conditions.
Methylation Procedure
A mixture of 5,5'-dibromo-biindole-6,6'-dicarboxylic acid (1.0 equiv), potassium carbonate (8.0 equiv), and MeI (10 equiv) in acetone undergoes reflux for 48 h. Prolonged reaction times prevent residual mono-methylated byproducts, with dimethylation confirmed by LC-MS and ¹H NMR.
Crystallization and Purification Strategies
Final purification leverages differential solubility. Crude product recrystallization from hot ethanol removes polymeric impurities and unreacted starting materials. The purified compound exhibits a melting point of 181–183°C and characteristic ¹³C NMR signals at δ 168.4 ppm (ester carbonyls) and δ 114.7 ppm (C-Br).
Analytical Data Validation
Spectroscopic Characterization
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥97% purity, with retention time = 8.92 min.
Industrial-Scale Considerations
While lab-scale syntheses achieve high yields, scaling requires addressing exothermic bromination steps and Pd catalyst recovery. Continuous flow systems with in-line quenching may improve safety and efficiency for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols, amines.
Substitution: Substituted indoles with various functional groups.
Scientific Research Applications
6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6’-Dimethyl 5,5’-dibromo-2H,2’H,3H,3’H-[1,1’-biindole]-6,6’-dicarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biindole Derivatives
6,6′-Dibromo-3,3′-biindole
- Structure : Lacks carboxylate esters; bromine substituents at 6,6′ positions.
- Synthesis : Produced via reductive cyclization of dimerized indole precursors, yielding a simpler biindole scaffold .
- Applications : Intermediate in natural product synthesis (e.g., brominated alkaloids).
6,6′-Dibromoindigo
- Structure : Features ketone groups (3,3′-dione) instead of carboxylates, forming a conjugated indigo-like system.
- Synthesis : Enzymatic oxidation of 6-bromoindole using unspecific peroxygenases (UPOs), with yields up to 60% under optimized conditions .
- Key Difference : The absence of carboxylates reduces solubility in polar solvents compared to the target compound.
Diethyl 3-Bromo-5,7,12,13-Tetrahydro-6H-Cyclohepta[2,1-b:3,4-b']diindole-6,6-Dicarboxylate
Bipyridine and Binaphthalene Derivatives
Dimethyl 2,2′-Bipyridine-6,6′-Dicarboxylate
- Structure : Bipyridine core with methyl carboxylates at 6,6′ positions.
- Applications : Used in coordination chemistry (e.g., metal-organic frameworks) due to strong chelating ability .
- Safety: Requires handling precautions (e.g., irritant properties noted in SDS) .
6,6′-Dibromo-2,2′-Dimethoxy-1,1′-Binaphthalene
Dicarboxylate-Containing Heterocycles
Dimethyl 2-(2-Hydroxyphenyl)-1,3-Dioxolane-4,5-Dicarboxylate
- Structure : Dioxolane ring fused to a hydroxyphenyl group and dicarboxylates.
- Biological Activity : Exhibits antimicrobial properties (MIC: 4.8–5000 µg/mL against S. aureus and C. albicans) .
- Contrast : The dioxolane ring enhances polarity, making it more water-soluble than the hydrophobic biindole target compound .
Biological Activity
6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate is a complex organic compound that belongs to the biindole family. Its molecular formula is CHBrNO, with a molecular weight of approximately 510.19 g/mol. The compound features two bromine atoms and two carboxylate groups attached to a biindole framework, which consists of two indole units connected by a single bond. The structural characteristics and substituents of this compound significantly influence its chemical properties and biological activities.
The unique structure of this compound allows for various chemical reactivity. The carboxylate groups can undergo esterification reactions with alcohols or amines to form esters or amides. Additionally, the dibromo substituents can participate in nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Sonogashira coupling.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 510.19 g/mol |
| Key Functional Groups | Carboxylate (–COOH), Dibromo (–Br) |
Pharmacological Potential
The biological activity of indole derivatives is well-documented in scientific literature. Indoles are known for their diverse pharmacological properties including anticancer , antimicrobial , and anti-inflammatory effects. The presence of bromine atoms in the structure may enhance these activities due to their ability to interact with biological targets.
Case Studies
- Anticancer Activity : Certain indole derivatives exhibit cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms such as inhibition of cell proliferation and induction of cell cycle arrest.
- Antimicrobial Effects : Indoles have also been studied for their antimicrobial properties. A study indicated that related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed minimum inhibitory concentration (MIC) values as low as 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Biological Activity Summary
| Activity Type | Reference | Observations |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | MIC values as low as 62.5 µg/mL against bacteria |
The mechanism of action for the biological effects of this compound may involve interaction with specific enzymes or receptors within cells. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to investigate these interactions quantitatively. Furthermore, computational studies using molecular docking simulations can provide insights into the binding modes and affinities of this compound with target proteins.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate?
The compound can be synthesized via sequential bromination and debromination steps. A practical approach involves:
- Dibromination : Reacting dimethyl 6,6'-dimethyl-2,2'-bipyridine-4,4'-dicarboxylate with brominating agents to form intermediates like dimethyl 6,6'-bis(dibromomethyl)-bipyridine derivatives.
- Debromination : Treating the dibrominated intermediate with diethyl phosphite and N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF), yielding the target compound with an overall 58% yield. This method minimizes impurities compared to direct bromination .
Key parameters : Strict temperature control during bromination (0–25°C) and inert atmosphere (argon) to prevent side reactions.
Q. How can purification challenges be addressed for brominated biindole intermediates?
- Column chromatography : Use gradient elution with nonpolar solvents (e.g., hexane:acetone, 9:2 v/v) to separate brominated byproducts .
- Recrystallization : For crystalline intermediates, optimize solvent systems (e.g., THF/hexane) to enhance purity. highlights the importance of avoiding polar impurities by using diethyl phosphite to reduce dibromo byproducts .
Q. What spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.52–8.55 ppm) and methyl ester groups (δ 3.6–3.8 ppm). Compare with reported data for analogous biindole derivatives (e.g., di-tert-pentyl 1H,1'H-[6,6'-biindole]-1,1'-dicarboxylate, δ 8.55 ppm for indole protons) .
- HRMS : Confirm molecular ion peaks (e.g., m/z 483.4785 [M+Na]⁺) to validate stoichiometry .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during biindole synthesis?
- Chiral auxiliaries : Incorporate enantiopure ligands (e.g., binaphthol derivatives) during coupling steps to enforce axial chirality. demonstrates how valine esters induce chirality in biphenyl dicarboxylates via hydrogen bonding .
- Atropisomerism : Monitor reaction kinetics to favor one atropisomer. For example, slow cooling during crystallization can bias the formation of specific stereoisomers .
Q. What strategies mitigate side reactions in dibrominated intermediates?
- Selective debromination : Use reducing agents like diethyl phosphite to selectively remove bromine atoms without over-reduction. emphasizes that this approach avoids polybrominated impurities .
- Byproduct analysis : Employ LC-MS to detect and quantify halogenated side products (e.g., tribromomethyl derivatives), which can arise from excess brominating agents .
Q. How can computational modeling predict reaction pathways for biindole derivatives?
- DFT calculations : Model transition states for bromination/debromination steps to identify energetically favorable pathways. For example, calculate activation barriers for C-Br bond cleavage in THF solvent environments.
- Docking studies : Predict interactions between biindole cores and metal catalysts (e.g., Ni(COD)₂) to optimize cross-coupling efficiency .
Q. What advanced characterization techniques resolve structural ambiguities?
- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., biphenyl-valine interactions in ) to confirm supramolecular packing .
- VT-NMR : Variable-temperature NMR can detect dynamic processes (e.g., rotational barriers in atropisomers) by observing signal coalescence at elevated temperatures .
Data Contradiction Analysis
Q. Discrepancies in Synthetic Yields
- Direct vs. stepwise bromination : Earlier methods using direct bromination of methyl groups (e.g., with NBS) produced lower yields (≤40%) due to polybromination. The stepwise approach in improves yield (58%) by isolating intermediates .
- Solvent effects : Reactions in DMF () vs. THF () show differing byproduct profiles. THF minimizes ester hydrolysis, while DMF accelerates coupling but requires rigorous drying .
Applications in Academic Research
- Optoelectronic materials : Incorporate the biindole core into donor-acceptor polymers for low-bandgap semiconductors. demonstrates polymerization with stannyl derivatives to tune electronic properties .
- Chiral frameworks : Use the compound as a scaffold for asymmetric catalysis. highlights its utility in constructing enantioselective host lattices via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
